molecular formula C11H16N4O2 B2756914 2-[1-(oxane-4-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole CAS No. 2309553-32-8

2-[1-(oxane-4-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole

Cat. No.: B2756914
CAS No.: 2309553-32-8
M. Wt: 236.275
InChI Key: QRPWGDMYYQPXPX-UHFFFAOYSA-N
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Description

2-[1-(oxane-4-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole is a heterocyclic compound that features a unique combination of azetidine, oxane, and triazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(oxane-4-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[1-(oxane-4-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine and triazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 2-[1-(oxane-4-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(oxane-4-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of new drugs and materials .

Properties

IUPAC Name

oxan-4-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c16-11(9-1-5-17-6-2-9)14-7-10(8-14)15-12-3-4-13-15/h3-4,9-10H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPWGDMYYQPXPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)N2CC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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